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Furametpyr Metabolic Pathway

The following diagram illustrates the major biotransformation pathways of furametpyr as identified in

experimental studies, primarily in rats [1] [2]. The core structure undergoes transformations at several sites,

leading to a variety of metabolites.
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Furametpyr Major Metabolic Pathways
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Diagram of the major furametpyr biotransformation and excretion pathways.
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Detailed Metabolic Reactions & Quantitative
Disposition

The diagram above shows the major pathways. The specific biotransformation reactions and the quantitative

fate of furametpyr in the body are detailed below.

Major Biotransformation Reactions [1]:

N-demethylation: Removal of a methyl group from the pyrazole ring. This is a major pathway in both
rats and humans.

Oxidation of the pyrazole ring methyl group: Oxidation of the methyl group at the C3 position of
the pyrazole ring.

Oxidation of the 1,3-dihydroisobenzofuran (DHBF) ring: This includes oxidation of the methyl
group at C1, as well as hydroxylation at the C3 and C7 positions of the DHBF ring.

Human Cytochrome P450 Enzymes Involved [1]:

In vitro studies using recombinant human enzymes show that the N-demethylation reaction is
catalyzed by multiple CYP450 isoforms: CYP1A1, CYP1A2, CYP2C19, and CYP3A4.

Quantitative Excretion and Tissue Distribution in Rats [2]: The table below summarizes the excretion

data and tissue concentrations from rat studies.

Parameter Findings in Rats Notes

Total Excretion (7 days) 89.6 - 107.1% of dose Rapid elimination.

Fecal Excretion 45.5 - 53.3% of dose Includes unabsorbed compound

and biliary excretion.

Urinary Excretion 44.1 - 53.8% of dose Indicates high systemic absorption.

Expired Air ~0.01% of dose Minimal mineralization.

Tissue Concentrations (7-day
post-dose)

<0.004 ppm (low dose) to <1.1

ppm (high dose)

Rapid clearance from tissues.
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Parameter Findings in Rats Notes

Biliary Excretion 52.5 - 54.2% of dose within 2
days

Major route for metabolite
elimination.

Absorption Ratio (1 mg/kg) >93.7% Highly absorbed from the GI tract.

Detailed Experimental Protocols

The information summarized above was generated using standardized in vivo and in vitro methodologies.

Here are the detailed protocols for the key experiments cited.

1. In Vivo Metabolism and Disposition Study in Rats [2]

Test System: Male and female rats (strains not specified in abstract).
Dosing: Single oral dose of 14C-labeled furametpyr at 1 mg/kg (low dose) and 200 or 300 mg/kg

(high dose).
Sample Collection: Excreta (urine and feces) were collected at predetermined intervals for up to 7

days. Tissues were collected at sacrifice for radiocarbon analysis. Bile was collected via cannulated
ducts.

Metabolite Identification: Urinary and fecal metabolites were purified using chromatographic
techniques. The chemical structures of 14 metabolites were determined using Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS).
Quantification: 14C concentrations were measured in all samples to determine mass balance,

excretion rates, and tissue concentrations.

2. In Vitro Biotransformation using Human Cytochrome P450 Enzymes [1]

Test System: Recombinant human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4).
Incubation: The recombinant enzymes were incubated with furametpyr under standardized

conditions.
Reaction Monitoring: The formation of the primary metabolite (the N-demethylated product) was

monitored to identify which human enzyme isoforms are capable of catalyzing this key reaction.

Key Insights for Researchers
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Comprehensive Metabolism: Furametpyr undergoes extensive metabolism via multiple pathways,

with N-demethylation being a major and toxicologically relevant route due to its occurrence in
humans [1].

Rapid Elimination and Low Accumulation: Despite high absorption, the compound and its
metabolites are rapidly and almost completely excreted, leading to low residual tissue concentrations

after one week [2].
Biliary Excretion is Key: The high level of biliary excretion and the presence of glucuronide

conjugates in bile point to enterohepatic circulation as a significant process in its disposition [2].
Research Context: Furametpyr belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of

fungicides. A 2021 review highlights that while SDHIs are crucial for agriculture, there are ongoing
investigations into their potential effects on off-target organisms, underscoring the importance of

understanding their metabolic fate [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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